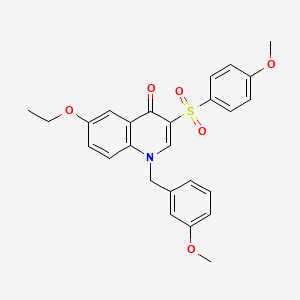

6-ethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-ethoxy-1-(3-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as EMBSQ, is a quinoline-based compound that has gained significant attention in recent years due to its potential in the field of medicinal chemistry. EMBSQ belongs to the class of sulfonyl quinolines, which have been found to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Synthetic Routes and Metabolite Synthesis : Mizuno et al. (2006) described efficient syntheses of metabolites related to quinoline compounds, highlighting the use of protective groups and novel synthetic routes for high yield production【Mizuno et al., 2006】(https://consensus.app/papers/syntheses-metabolites-ethyl-mizuno/3c6ba27fba9f5a26b17c7b831e83020e/?utm_source=chatgpt).

- Rhodium Catalyzed Synthesis : Yadagiri et al. (2018) achieved novel rhodium-catalyzed transannulation for the synthesis of substituted benzopyrans, showcasing innovative approaches in constructing polyheteroaromatics【Yadagiri et al., 2018】(https://consensus.app/papers/rhodium-catalyzed-synthesis-benzopyrans-yadagiri/36e32f2cfe44542c9dfcff04e6660078/?utm_source=chatgpt).

- Quinone Methide Derivatives in Drug Synthesis : Inagaki et al. (2002) developed an E-selective synthesis method for an antiarthritic drug candidate using quinone methide derivatives, demonstrating the application of quinolinone derivatives in drug synthesis【Inagaki et al., 2002】(https://consensus.app/papers/highly-synthesis-drug-candidate-s2474-using-quinone-inagaki/8e3eea4df8215e15a86be88e1b321f66/?utm_source=chatgpt).

Biological Activities and Applications

- Antioxidant Activities : Xi et al. (2015) synthesized coumarin-fused quinolines with potent antioxidant activities, indicating the potential of quinoline derivatives in developing novel antioxidants【Xi et al., 2015】(https://consensus.app/papers/coumarin-sharing-benzene-ring-quenching-radicals-xi/f38e5ad8dbfd50fa92a17c23a7959853/?utm_source=chatgpt).

- Antibacterial Activities : Alavi et al. (2017) explored the synthesis and antibacterial activities of novel quinoxaline sulfonamides, highlighting the significance of quinoline derivatives in addressing bacterial infections【Alavi et al., 2017】(https://consensus.app/papers/synthesis-novel-quinoxaline-sulfonamides-activity-alavi/a7389aca8698529fb55ebe326f49606b/?utm_source=chatgpt).

Advanced Materials and Chemical Interactions

- Crystal Structure and Molecular Interactions : Moreira et al. (2019) provided a comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone, showcasing the importance of structural analysis in understanding the chemical behavior and interactions of quinoline derivatives【Moreira et al., 2019】(https://consensus.app/papers/study-structure-novel-sulfonamidedihydroquinolinone-moreira/5fdc014784ff50568eed775d8b5f9664/?utm_source=chatgpt).

Propriétés

IUPAC Name |

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6S/c1-4-33-21-10-13-24-23(15-21)26(28)25(34(29,30)22-11-8-19(31-2)9-12-22)17-27(24)16-18-6-5-7-20(14-18)32-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRWTYMONPBCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![1-benzyl-3-chloro-3-[(4-chlorophenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2659410.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)